Cas no 68671-90-9 (2,3,5,6-Tetrachlorothioanisole)

2,3,5,6-Tetrachlorothioanisole structure
68671-90-9 structure
Product Name:2,3,5,6-Tetrachlorothioanisole
CAS No:68671-90-9
MF:C7H4Cl4S
MW:261.98365688324
CID:820925
PubChem ID:94640
Update Time:2025-04-19

2,3,5,6-Tetrachlorothioanisole Chemical and Physical Properties

Names and Identifiers

    • 2,3,5,6-Tetrachlorothioanisole
    • 1,2,4,5-tetrachloro-3-methylsulfanylbenzene
    • 1-Methylthio-2,3,5,6-tetrachlorbenzol
    • 2,3,4,5-TETRACB UNLABELED
    • EINECS 272-054-5
    • tecnazene metabolite
    • Benzene, 1,2,4,5-tetrachloro-3-(methylthio)-
    • AKOS024333943
    • 68671-90-9
    • 2,3,5,6-TETRACHLOROPHENYL METHYL SULFIDE
    • 1,2,4,5-Tetrachloro-3-(methylsulfanyl)benzene #
    • Benzene, 1,2,4,5-tetrachloro-3-methylthio-
    • DTXSID30218813
    • methyl(2,3,5,6-tetrachlorophenyl)sulfane
    • 1,2,4,5-Tetrachloro-3-(methylsulfanyl)benzene
    • methylthio-2,3,5,6-tetrachloro-benzene
    • UNII-YNR6124E47
    • NS00022688
    • RHWCBXIUVHNKQC-UHFFFAOYSA-N
    • 1,2,4,5-Tetrachloro-3-(methylthio)benzene
    • METHYL 2,3,5,6-TETRACHLOROPHENYL SULFIDE
    • YNR6124E47
    • FT-0609410
    • Q27294615
    • Inchi: 1S/C7H4Cl4S/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,1H3
    • InChI Key: RHWCBXIUVHNKQC-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC(=C(C=1SC)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 259.87900
  • Monoisotopic Mass: 259.878782g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 140
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • PSA: 25.30000
  • LogP: 5.02210

2,3,5,6-Tetrachlorothioanisole Security Information

  • Safety Instruction: S22-S24/25
  • Safety Term:S22;S24/25
  • Risk Phrases:R36/37/38
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